molecular formula C28H28Cl2N6O B12410102 Egfr-IN-60

Egfr-IN-60

Cat. No.: B12410102
M. Wt: 535.5 g/mol
InChI Key: HFGBVNJPTHYXRL-ZSBAPAOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Egfr-IN-60 is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) by targeting specific mutations in the epidermal growth factor receptor. The epidermal growth factor receptor is a transmembrane protein that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr-IN-60 involves multiple steps, starting with the preparation of the core quinazoline structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

Egfr-IN-60 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Quinazolines: From substitution reactions.

Scientific Research Applications

Egfr-IN-60 has a wide range of scientific research applications:

Mechanism of Action

Egfr-IN-60 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Egfr-IN-60

This compound is unique due to its high binding affinity and selectivity for specific epidermal growth factor receptor mutations. This makes it particularly effective in treating non-small cell lung cancer patients with these mutations, offering a targeted therapeutic approach with potentially fewer side effects compared to non-selective inhibitors .

Properties

Molecular Formula

C28H28Cl2N6O

Molecular Weight

535.5 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-imino-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one

InChI

InChI=1S/C28H28Cl2N6O/c1-28(2)12-20-23(21(37)13-28)22(18-6-5-7-19(29)25(18)30)24-26(31)36(15-32-27(24)34-20)33-14-16-8-10-17(11-9-16)35(3)4/h5-11,14-15,22,31,34H,12-13H2,1-4H3/b31-26?,33-14+

InChI Key

HFGBVNJPTHYXRL-ZSBAPAOWSA-N

Isomeric SMILES

CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)/N=C/C4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=CN(C3=N)N=CC4=CC=C(C=C4)N(C)C)C5=C(C(=CC=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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